N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
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Description
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.
Scientific Research Applications
Medicinal Chemistry: Drug Discovery
This compound is utilized in the field of medicinal chemistry for the discovery of new drugs. Its structure is conducive to binding with various biological targets, which can be exploited to develop medications for diseases that involve these targets. The oxadiazole and sulfonyl functional groups are particularly interesting for their potential interactions with enzymes and receptors .
Pharmacology: Metabolism Studies
Researchers use this compound to study drug metabolism and pharmacokinetics. By understanding how it is metabolized in the body, scientists can predict the behavior of similar compounds and design drugs that are more effective and have fewer side effects .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound serves as a model to study enzyme inhibition. It can help in identifying new inhibitory mechanisms that could lead to the development of novel inhibitors for enzymes that are therapeutic targets .
Material Science: Sensor Development
The unique structure of this compound makes it suitable for the development of sensors. For instance, it could be used in the creation of biosensors that detect specific biological molecules or changes in the environment .
Chemical Biology: Protein Binding Studies
In chemical biology, it is used to investigate protein binding. The compound’s ability to bind selectively to certain proteins can be harnessed to study protein function and to identify potential drug targets .
Analytical Chemistry: Chromatography
This compound can be used as a standard in chromatographic methods to help identify and quantify similar compounds in complex mixtures. Its distinct chemical properties allow for precise separations in analytical techniques .
Organic Chemistry: Synthesis of Derivatives
Organic chemists may use this compound as a starting point for the synthesis of a wide range of derivatives. By modifying its structure, researchers can create new compounds with desired properties for further study .
Computational Chemistry: Molecular Modeling
Finally, in computational chemistry, this compound is used for molecular modeling studies. Its structure can be computationally manipulated to predict the properties and reactivity of novel compounds before they are synthesized in the lab .
properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O5S/c20-15-5-1-14(2-6-15)18-22-23-19(29-18)21-17(25)13-3-7-16(8-4-13)30(26,27)24-9-11-28-12-10-24/h1-8H,9-12H2,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNFAMSUZKNDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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